N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-cyanoanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-20-9-12(15(19-20)23-2)14(22)17-8-13(21)18-11-5-3-10(7-16)4-6-11/h3-6,9H,8H2,1-2H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLHBINTMPEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the Ugi multicomponent reaction, which allows for the incorporation of various functional groups that enhance biological activity. The Ugi reaction is advantageous because it enables the formation of diverse scaffolds in a single step, making it a powerful tool in drug discovery.
1. Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole and carboxamide moieties have been tested against various cancer cell lines, demonstrating potent cytotoxic effects.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A431 | 0.75 | Induction of apoptosis |
| 2 | MCF7 | 1.20 | Inhibition of cell proliferation |
| 3 | HCT116 | 0.50 | Cell cycle arrest at G2/M phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action often involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
2. Anti-inflammatory Activity
Compounds with similar structural features have also been evaluated for their anti-inflammatory properties. For example, studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole ring and the carboxamide group significantly influence biological activity. For example:
- Substitution on the pyrazole ring : Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it.
- Carboxamide modifications : The presence of bulky groups adjacent to the carboxamide enhances binding affinity to target proteins involved in cancer progression.
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability and an increase in apoptosis markers, suggesting that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory effects of a related compound in a murine model of arthritis. The results indicated that treatment with the compound led to decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
